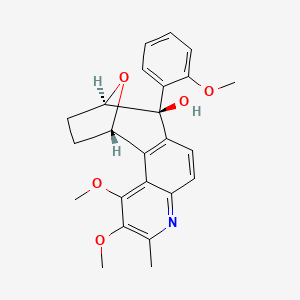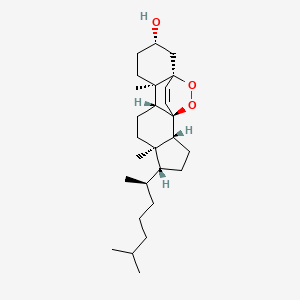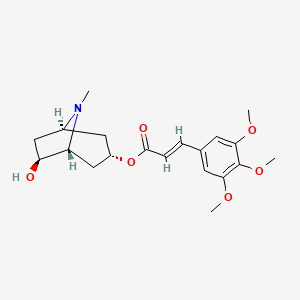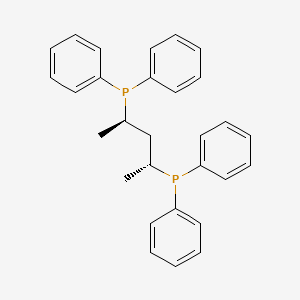
(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chiral diphosphine ligands like (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane often involves enantioselective routes that ensure the chirality of the product. A notable example includes the enantioselective reduction of ketones or diketones followed by phosphination steps. In one study, an optically pure C1-symmetric diphosphine ligand was synthesized by enantioselective reduction of 3-benzyl-2,4-pentanedione, followed by reaction with potassium diphenylphosphide to yield the desired chiral diphosphine ligand (Bianchini, Barbaro, Scapacci, & Zanobini, 2000).
Molecular Structure Analysis
The molecular structure of chiral diphosphine ligands is characterized by the presence of two phosphorus atoms attached to a chiral carbon backbone. This arrangement is crucial for their application in catalysis as it allows for the formation of chiral centers at metal complexes. X-ray diffraction studies often reveal the detailed geometry of these ligands in complex with metals, demonstrating their ability to induce chirality in metal centers and influence the outcome of catalytic reactions.
Chemical Reactions and Properties
Chiral diphosphine ligands like (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane are widely used in asymmetric catalysis, especially in hydrogenation reactions. They form complexes with various metals, such as ruthenium, rhodium, and palladium, which are then used as catalysts in enantioselective reactions. For instance, Ru(II) complexes containing chiral diphosphine ligands have shown high enantioselectivity in the hydrogenation of ketones to chiral alcohols (Bianchini et al., 2000).
Aplicaciones Científicas De Investigación
Catalysis
- Regioselective Arylation : BDPP is used as a ligand in palladium-catalyzed arylation reactions, demonstrating effective regiocontrol and high yields in the arylation of electron-rich olefins (Liu et al., 2006).
- Enantioselective Hydrogenation : It's utilized in ruthenium-catalyzed enantioselective hydrogenation, offering high enantioselectivity and good catalytic performance (Bianchini et al., 2000).
- Halogen Exchange in Catalysis : BDPP is involved in halogen exchange reactions in platinum-phosphine-tin(II) halide systems, highlighting its role in catalytic processes (Farkas et al., 1996).
Asymmetric Synthesis
- Hydroformylation of Styrene : BDPP-based ligands contribute to high enantioselectivity in the rhodium-catalyzed asymmetric hydroformylation of styrene (Buisman et al., 1997).
- Ring Opening Reactions : It's effective in catalyzing asymmetric ring opening reactions of oxabenzonorbornadienes with phenols, yielding high enantioselectivities and good yields (He et al., 2019).
Polymerization
- Copolymerization of Carbon Monoxide and Ethene : BDPP is used in palladium-catalyzed copolymerization of carbon monoxide with ethene, showing significant catalytic activity and providing insights into the influence of ligand stereoisomerism on catalytic performance (Bianchini et al., 1999).
Synthesis of Complexes
- Synthesis of Platinum Complexes : BDPP is employed in synthesizing platinum compounds for use in asymmetric hydroformylation, demonstrating the influence of ligand structure on catalytic selectivity (Tóth et al., 1997).
- Preparation of Phosphonium Salts : It's used in synthesizing bis-phosphonium salts from bromo-naphthoquinone, showcasing its utility in organic synthesis (Khasiyatullina et al., 2011).
Molecular Interaction Studies
- d8−d8 Interactions in Platinum Complexes : BDPP is integral in studying luminescent platinum complexes, helping to understand d8−d8 and ligand−ligand interactions (Lai et al., 1999).
Propiedades
IUPAC Name |
[(2R,4R)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3/t24-,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYPJIUQROQJBG-JWQCQUIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447907 |
Source


|
| Record name | (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane | |
CAS RN |
96183-46-9 |
Source


|
| Record name | (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

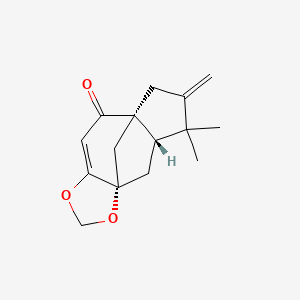
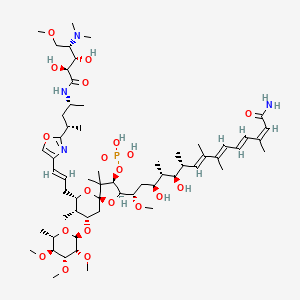
![N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose](/img/structure/B1246369.png)
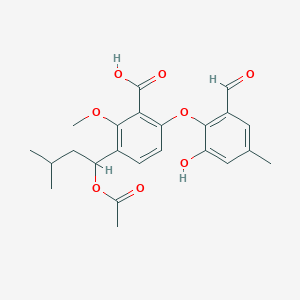
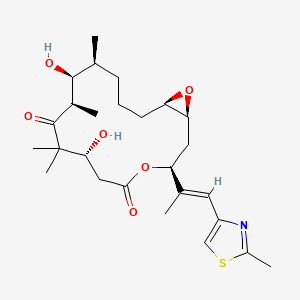
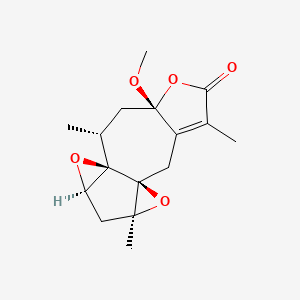
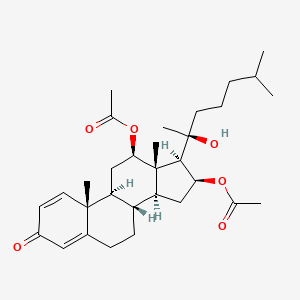
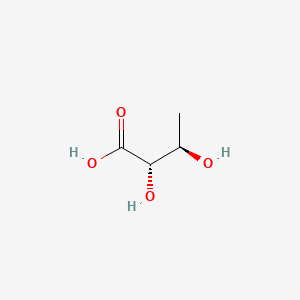
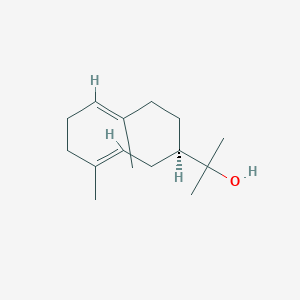
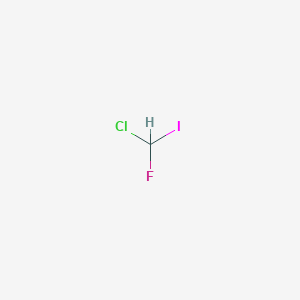
![3-[(E)-2-isocyanoethenyl]-1H-indole](/img/structure/B1246383.png)
